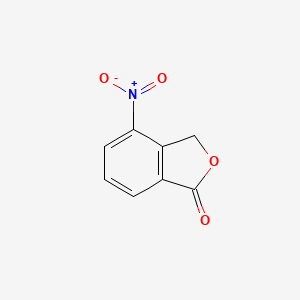

4-Nitrophthalide

Description

Historical Context of Phthalide (B148349) Chemistry and Nitration Reactions

Phthalides are a class of compounds characterized by a benzene (B151609) ring fused to a γ-lactone ring. nih.gov This structural motif is present in numerous naturally occurring compounds found in plants, fungi, and bacteria, many of which exhibit significant biological activities. nih.govresearchgate.netmdpi.com The chemistry of phthalides has been a subject of study for many years, with research focusing on their synthesis and transformation into other functional groups. chemrxiv.orgorgsyn.org

Nitration, the process of introducing a nitro (-NO2) group into an organic compound, is a fundamental reaction in organic chemistry with a history dating back to the 19th century. numberanalytics.comnumberanalytics.comchemcess.com Initially, fuming nitric acid was used, and later, the development of mixed acid (a combination of nitric and sulfuric acids) became a common method for nitrating aromatic compounds. chemcess.comrushim.ru The introduction of a nitro group can significantly alter a molecule's chemical and physical properties. numberanalytics.com

Significance of Nitro-Substituted Heterocycles in Organic Synthesis

Nitro-substituted heterocycles are of great importance in organic synthesis. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the heterocyclic ring, making it susceptible to certain types of reactions. numberanalytics.commdpi.com This property is exploited in the synthesis of a wide range of compounds. mdpi.com Furthermore, the nitro group itself can be transformed into various other functional groups, such as amines, which are key components of many biologically active molecules and pharmaceutical agents. mdpi.comscispace.com The versatility of nitro compounds makes them crucial building blocks in the construction of complex molecular architectures. researchgate.netacs.org

Overview of Research Trajectories for 4-Nitrophthalide

Research involving this compound primarily focuses on its role as a key starting material or intermediate in the synthesis of other compounds. chemicalbook.comgoogle.comwisdomlib.orgamazonaws.comdaicelpharmastandards.comwjpr.net For instance, it is a known impurity and starting material in the synthesis of lenalidomide, a pharmaceutical agent. amazonaws.comdaicelpharmastandards.comwjpr.netdaicelpharmastandards.com Studies have detailed its preparation and its conversion to other molecules through reactions such as the reduction of the nitro group. google.comprepchem.com The compound's reactivity and potential for further functionalization continue to make it a subject of interest in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-5-2-1-3-7(9(11)12)6(5)4-13-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPUVQUUAYGRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361021 | |

| Record name | 4-NITROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65399-18-0 | |

| Record name | 4-Nitrophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-NITROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Nitrophthalide

Classical Synthetic Approaches to 4-Nitrophthalide

Nitration of Phthalimide (B116566) and Subsequent Transformations to this compound

A primary route to this compound begins with the nitration of phthalimide to produce 4-nitrophthalimide (B147348). guidechem.com This intermediate can then be further transformed into the target compound.

The nitration of phthalimide is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org In one established procedure, 240 cubic centimeters of fuming nitric acid (specific gravity 1.50) are added to 1.4 liters of concentrated sulfuric acid (specific gravity 1.84). orgsyn.org The mixture is cooled in an ice bath, and once the temperature reaches 12°C, 200 grams of phthalimide are introduced while maintaining the temperature between 10°C and 15°C. orgsyn.org The reaction is then allowed to proceed overnight as it gradually warms to room temperature. orgsyn.org

Another study focused on optimizing these conditions and found that a nitric acid to sulfuric acid ratio of 1:4.5 at a temperature of 25°C for 10 hours provided the best results. guidechem.com

Table 1: Reaction Conditions for the Nitration of Phthalimide

| Parameter | Method 1 orgsyn.org | Method 2 (Optimized) guidechem.com |

| Nitrating Agent | Fuming Nitric Acid & Concentrated Sulfuric Acid | Fuming Nitric Acid & Concentrated Sulfuric Acid |

| Reactants | 200g Phthalimide | Not specified |

| Reagent Volumes | 240 cm³ Fuming HNO₃, 1.4 L H₂SO₄ | Not specified |

| Acid Ratio (HNO₃:H₂SO₄) | ~1:4 (by mole) | 1:4.5 |

| Temperature | 10-15°C initially, then room temperature | 25°C |

| Reaction Time | Overnight | 10 hours |

Following the nitration reaction, the mixture is poured onto a large amount of crushed ice, causing the crude 4-nitrophthalimide to precipitate. orgsyn.org This solid is collected by filtration and washed multiple times with ice water to remove residual acids. orgsyn.org The crude product, which typically melts between 185–190°C, can be further purified by crystallization from 95% ethyl alcohol. orgsyn.org This purification step yields 4-nitrophthalimide with a melting point of 198°C. orgsyn.org

Through optimization of the reaction conditions, the yield of 4-nitrophthalimide has been significantly improved from the previously reported 60% to over 82%. guidechem.com One procedure reported a crude yield of 63–66%, which after purification was reduced to a 52–53% yield of pure 4-nitrophthalimide. orgsyn.org

Table 2: Yield and Purity of 4-Nitrophthalimide

| Parameter | Crude Product orgsyn.org | Purified Product orgsyn.org | Optimized Process guidechem.com |

| Yield | 63–66% | 52–53% | >82% |

| Melting Point | 185–190°C | 198°C | 192.1-192.7°C |

| Purification Method | Washing with ice water | Crystallization from 95% ethyl alcohol | Not specified |

Reaction Conditions and Stoichiometry

Oxidation of p-Nitrotoluene with Alkaline Potassium Permanganate (B83412)

The oxidation of p-nitrotoluene presents another pathway, though it initially yields p-nitrobenzoic acid. This reaction is commonly performed using hot alkaline potassium permanganate (KMnO4). quora.com The presence of the nitro group on the toluene (B28343) ring is advantageous as it deactivates the benzene (B151609) ring towards electrophilic attack by the oxidant, thereby increasing the yield of the desired carboxylic acid. doubtnut.com In contrast, the oxidation of toluene itself with acidic KMnO4 can lead to a lower yield of benzoic acid due to ring oxidation. doubtnut.com

Further transformations would be required to convert p-nitrobenzoic acid into this compound, a process not detailed in the provided context.

Synthesis from Methyl-2-bromomethyl-4-nitro-benzoate using Concentrated Sulfuric Acid

A reported method for forming the phthalide (B148349) ring involves the treatment of methyl-2-bromomethyl-4-nitro-benzoate with concentrated sulfuric acid at 100°C under distillation conditions. chemrxiv.org This process facilitates an intramolecular reaction where the hydrolysis of the methyl ester leads to the in-situ generation of a carboxylic acid. This carboxylate ion then performs a nucleophilic attack on the benzylic carbon bearing the bromo group, displacing the bromide ion and resulting in the formation of the this compound ring. chemrxiv.org

Preparation from 3-nitro-2-carboxybenzoic acid methyl ester

The synthesis of this compound can be achieved starting from 3-nitro-2-carboxybenzoic acid methyl ester. google.com In a procedure conducted in a three-neck round bottom flask, the starting material is dissolved in tetrahydrofuran. google.com The solution is cooled, and triethylamine (B128534) is added, followed by ethyl chloroformate, creating a milky white suspension. google.com After the reaction proceeds at room temperature, the mixture is filtered. The filtrate is again cooled, and sodium borohydride (B1222165) is added along with methanol (B129727) to complete the transformation to this compound. google.com This method has been reported to yield the crude product in approximately 75.4% to 85.47% depending on the specific stoichiometry used. google.com

Advanced and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and related nitroaromatic compounds is increasingly guided by the principles of green chemistry, which advocate for the development of chemical processes that are environmentally benign, economically viable, and efficient. royalsocietypublishing.org These principles encourage the use of safer solvents, catalytic reagents, and energy-efficient methods to minimize waste and environmental impact. snkp.ac.in

Exploration of Environmentally Benign Solvents and Reagents

Traditional nitration methods, which often employ a hazardous mixture of nitric and sulfuric acids, present significant environmental and safety challenges due to the generation of corrosive acid waste and toxic nitrogen oxide fumes. researchgate.netorgchemres.org Research into green chemistry has focused on developing safer alternatives.

Green Solvents: The ideal solvent is often considered to be no solvent at all. kharagpurcollege.ac.in When a solvent is necessary, green alternatives to volatile organic compounds (VOCs) are prioritized. Water, ionic liquids (ILs), and supercritical fluids like carbon dioxide (scCO₂) are prominent examples. kharagpurcollege.ac.inresearchgate.net Water is an especially attractive medium for its non-toxic and non-flammable nature, and its use in organic synthesis, sometimes coupled with microwave irradiation, is growing. kharagpurcollege.ac.in Ionic liquids, which are salts that are liquid at or near room temperature, offer benefits such as very low vapor pressure, thermal stability, and the potential to act as both solvent and catalyst. scielo.org.mxmdpi.com

Benign Reagents: A key strategy involves replacing conventional nitrating agents with solid-supported reagents. researchgate.net Inorganic nitrates, such as bismuth nitrate (B79036) or cerium ammonium (B1175870) nitrate, adsorbed onto silica (B1680970) gel have been reported as effective and cleaner nitrating agents. researchgate.net This approach simplifies the reaction work-up, often requiring just filtration to remove the solid support, and can lead to comparable or better yields than traditional methods. researchgate.net Another approach is the development of bench-stable, organic nitrating reagents derived from recyclable scaffolds like saccharin, which can be used under milder, non-acidic conditions. rsc.org

The table below summarizes some environmentally benign nitrating systems.

| Nitrating System | Support/Solvent | Advantages |

| Inorganic Nitrates (e.g., Bi(NO₃)₃, CAN) | Silica Gel | Simple, rapid, clean, avoids waste acid. researchgate.net |

| 1,3-disulfonic acid imidazolium (B1220033) nitrate {[Dsim]NO₃} | Ionic Liquid (Solvent-free) | Green synthesis, short reaction times, excellent yields. orgchemres.orgorganic-chemistry.org |

| Iron(III) nitrate nonahydrate | N/A | Generates nitrogen dioxide in situ for radical halo-nitration. organic-chemistry.org |

| Nitration in Water | Water | Avoids hazardous organic solvents, eco-friendly. rsc.org |

Catalytic Synthesis of this compound and Related Nitroarenes

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction selectivity, reduce energy consumption, and minimize waste by using sub-stoichiometric amounts of a catalyst that can be recycled and reused. kharagpurcollege.ac.in While direct catalytic synthesis of this compound is not extensively documented, principles from the catalytic synthesis of other nitroarenes are highly applicable.

Heterogeneous catalysts are particularly attractive because of their easy separation from the reaction mixture. mdpi.com Metal-modified montmorillonite (B579905) KSF, a type of clay, has been used as a stable and reusable catalyst for the nitration of phenolic compounds with 60% nitric acid, demonstrating high activity. organic-chemistry.org Palladium-based catalysts are also widely employed in organic synthesis. For instance, palladium acetate (B1210297) has been used to catalyze the synthesis of 4-nitrotriphenylamine from diphenylamine (B1679370) and p-nitrobromobenzene in dimethyl sulfoxide (B87167) with high yield. google.com This method is notable for being performed in the air without the need for inert gas protection. google.com

More recently, efforts have focused on developing catalysts from non-noble metals to reduce costs and improve sustainability. unimi.it Catalysts based on copper, iron, and cobalt are being explored. unimi.itnih.govrsc.org For example, copper(II) nitrate has been shown to efficiently catalyze the nitration of anilides. researchgate.net Well-defined catalysts prepared from metal-organic frameworks (MOFs), such as a cobalt-centered catalyst (Co@NC), have demonstrated high conversion rates and selectivity for the hydrogenation of various aromatic nitro compounds, a related reaction type. rsc.org

The following table presents examples of catalytic systems used in the synthesis of nitroarenes.

| Catalyst | Reactants/Reagents | Conditions | Product Example | Yield |

| Palladium Acetate | Diphenylamine, p-Bromonitrobenzene, K₂CO₃ | 120 °C, DMSO | 4-Nitrotriphenylamine | 93% google.com |

| Copper(II) nitrate trihydrate | Anilides, tert-Butyl nitrite (B80452) | N/A | Nitro-substituted aromatic products | Good to Excellent researchgate.net |

| Metal-modified montmorillonite KSF | Phenolic compounds, 60% HNO₃ | N/A | Nitrated phenolic compounds | High Activity organic-chemistry.org |

| Co@NC (from MOF) | Aromatic nitro compounds, Hydrazine hydrate | 80 °C, 30 min | Amino compounds | High Conversion rsc.org |

Microwave-Assisted Synthesis and Its Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. oatext.com By using microwave irradiation, which directly couples with the molecules in the reaction mixture, this technique leads to rapid and uniform heating. scielo.org.mxoatext.com This results in dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purities. scielo.org.mxanton-paar.com

The efficiency of MAOS stems from its ability to achieve temperatures far above the boiling point of the solvent in sealed vessels, accelerating reaction rates. anton-paar.com This can sometimes eliminate the need for a catalyst that would be required under conventional heating conditions. anton-paar.com The significant reduction in energy consumption compared to traditional hot plate heating further enhances its green credentials. anton-paar.com This technology has been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds and nanoparticles for catalysis. mdpi.comnih.gov For example, the synthesis of 1-alkyl-3-methylimidazolium halide ionic liquids was achieved in under two minutes with high yields using microwave irradiation, compared to much longer conventional methods. scielo.org.mx

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Benzoin Condensation | Conventional Heating | Several hours | Lower | scielo.org.mx |

| Benzoin Condensation | Microwave Irradiation (with IL catalyst) | < 5 minutes | up to 97% | scielo.org.mx |

| Knoevenagel Condensation | Conventional Heating | 5-10 hours | 60-80% | oatext.com |

| Knoevenagel Condensation | Microwave Irradiation (solvent-free) | 2-5 minutes | 81-99% | oatext.com |

Atom Economy Principles in this compound Production

Introduced by Barry Trost, atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. skpharmteco.comwikipedia.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts. wikipedia.org

The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% wikipedia.org

Reactions with high atom economy (approaching 100%) are inherently more efficient and sustainable. wikipedia.org Addition reactions, for example, are highly atom-economical as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. wikipedia.org

To illustrate this principle, we can analyze the atom economy of a key step that could lead to this compound: the nitration of its precursor, phthalimide, to form 4-nitrophthalimide. orgsyn.org

Reaction: Phthalimide + Nitric Acid → 4-Nitrophthalimide + Water C₈H₅NO₂ + HNO₃ → C₈H₄N₂O₄ + H₂O

Calculation:

Molecular Weight of Desired Product (4-Nitrophthalimide, C₈H₄N₂O₄): 192.11 g/mol

Molecular Weight of Reactants:

Phthalimide (C₈H₅NO₂): 147.13 g/mol

Nitric Acid (HNO₃): 63.01 g/mol

Sum of Molecular Weights of All Reactants: 147.13 + 63.01 = 210.14 g/mol

Atom Economy (%) = (192.11 / 210.14) x 100% ≈ 91.4%

This calculation shows that even with a 100% chemical yield, about 8.6% of the reactant mass is converted into a byproduct (water). While this is a relatively high atom economy, green chemistry principles encourage chemists to seek even more efficient pathways, such as catalytic additions, to further minimize waste. wikipedia.orgnumberanalytics.com

Synthesis of Key Intermediates and Precursors for this compound

4-Nitrophthalamide (B77956) Synthesis

A critical precursor for the synthesis of this compound and related compounds is 4-nitrophthalimide. It is typically synthesized via the electrophilic nitration of phthalimide. orgsyn.orgchemicalbook.com This established procedure involves the use of a mixed acid nitrating agent.

The synthesis begins by cooling a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org Phthalimide is then added portion-wise while carefully controlling the temperature to keep it between 10°C and 15°C. After the addition is complete, the reaction is allowed to proceed overnight. The product, 4-nitrophthalimide, is then precipitated by pouring the reaction mixture into ice water. orgsyn.orgchemicalbook.com The crude product is collected by filtration and washed thoroughly with water to remove residual acids. Purification is typically achieved by recrystallization from ethanol. orgsyn.org

The table below outlines the specifics of this synthetic procedure as detailed in Organic Syntheses.

| Parameter | Details |

| Reactants | Phthalimide, Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Reaction Temperature | 10-15°C during addition, then room temperature overnight |

| Work-up | Poured into ice water, filtered, washed with water |

| Purification | Recrystallization from 95% ethyl alcohol |

| Final Product | 4-Nitrophthalimide |

| Melting Point | 198°C orgsyn.org |

| Yield | 52-53% of theoretical orgsyn.org |

4-Nitrophthalonitrile (B195368) Formation

The synthesis of 4-nitrophthalonitrile is a critical step in the production of this compound and other valuable chemical intermediates. google.compatsnap.com It is utilized in the creation of dyes, pesticides, and pharmaceuticals. patsnap.comresearchgate.net Several synthetic routes have been developed, primarily involving the dehydration of 4-nitrophthalamide or the nitration of phthalonitrile (B49051). researchgate.netgoogle.com

One common and effective method involves the dehydration of 4-nitrophthalamide using a dehydrating agent such as thionyl chloride in a suitable solvent like N,N-dimethylformamide (DMF). researchgate.netresearchgate.netchemicalbook.com In a typical procedure, thionyl chloride is added dropwise to cooled, dry DMF under an inert atmosphere. chemicalbook.comchemicalbook.com 4-nitrophthalamide is then introduced to the mixture, and the reaction proceeds over several hours. chemicalbook.comchemicalbook.com The reaction is typically initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature. chemicalbook.comchemicalbook.com Yields for this method are often high, with reports of 89% to 92%. chemicalbook.com The crude product is usually precipitated by pouring the reaction mixture into ice water and can be further purified by washing with water and a sodium bicarbonate solution. chemicalbook.com

Another established pathway to 4-nitrophthalonitrile is through the direct nitration of phthalonitrile. google.comgoogle.com This method employs a nitrating agent, such as fuming nitric acid, in a medium of fuming sulfuric acid. google.comgoogle.com A catalyst may also be used in this process. google.comgoogle.com The reaction temperature is carefully controlled, typically kept below 15°C during the addition of phthalonitrile, followed by a reaction period of 10-15 hours. google.com The product is isolated by pouring the reaction mixture over crushed ice, followed by filtration and recrystallization from a solvent like methanol. google.com This route is noted for its relatively short process flow and mild reaction conditions. google.comgoogle.com

A multi-step synthesis starting from phthalic anhydride (B1165640) has also been described. google.compatsnap.com This process involves the acylation of phthalic anhydride with urea (B33335) to form phthalimide, which is then nitrated to 4-nitrophthalimide. google.compatsnap.com Subsequent ammonolysis of 4-nitrophthalimide yields 4-nitrophthalamide, which is then dehydrated to produce 4-nitrophthalonitrile. google.com

The structural characteristics of 4-nitrophthalonitrile have been confirmed through various analytical techniques. chemicalbook.com Infrared spectroscopy (FT-IR) shows characteristic peaks for the aromatic C-H stretch (3090 cm⁻¹), the nitrile group (C≡N) at 2245 cm⁻¹, and the asymmetric and symmetric stretches of the nitro group (NO₂) at 1534 cm⁻¹ and 1351 cm⁻¹, respectively. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 4-Nitrophthalonitrile

| Starting Material | Reagents | Key Steps | Reported Yield | Reference(s) |

|---|---|---|---|---|

| 4-Nitrophthalamide | Thionyl chloride, N,N-dimethylformamide | Dehydration | 89-92% | chemicalbook.comchemicalbook.com |

| Phthalonitrile | Fuming nitric acid, Fuming sulfuric acid | Nitration | 66% (after recrystallization) | google.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Nitrophthalonitrile |

| 4-Nitrophthalamide |

| Thionyl chloride |

| N,N-dimethylformamide |

| Sodium bicarbonate |

| Phthalonitrile |

| Fuming nitric acid |

| Fuming sulfuric acid |

| Methanol |

| Phthalic anhydride |

| Urea |

| Phthalimide |

| 4-Nitrophthalimide |

Reaction Mechanisms and Pathways Involving 4 Nitrophthalide

Nucleophilic Substitution Reactions of 4-Nitrophthalide

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving an electron-rich nucleophile attacking an electron-deficient center, leading to the displacement of a leaving group. numberanalytics.commasterorganicchemistry.com In this compound, the primary site for nucleophilic attack is the electrophilic carbonyl carbon of the lactone ring. The electron-withdrawing nature of the para-nitro group further enhances the electrophilicity of this carbon, making the phthalide (B148349) susceptible to ring-opening reactions.

The hydrolysis of this compound involves the cleavage of the ester bond in the lactone ring by water, leading to the formation of 4-nitro-2-(hydroxymethyl)benzoic acid. This reaction can proceed under acidic, neutral, or basic conditions, with the mechanism varying accordingly.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the cleavage of the C-O bond of the lactone ring to yield the final carboxylic acid product. The mechanism is generally considered bimolecular (A-2). researchgate.net

Base-Promoted Hydrolysis : In basic media, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. solubilityofthings.com This leads to the formation of a tetrahedral intermediate. Subsequent ring-opening by the elimination of the alkoxide is followed by a rapid proton transfer to form the carboxylate and alcohol functionalities of the product, 4-nitro-2-(hydroxymethyl)benzoic acid.

The rates of hydrolysis are significantly influenced by pH. Studies on analogous compounds like 4-nitrophenyl β-D-glucoside show distinct mechanistic regimes depending on the pH, including specific acid catalysis at low pH and bimolecular nucleophilic substitution under mildly basic conditions. chemrxiv.org

The electrophilic nature of the lactone in this compound allows it to react with a wide range of nucleophiles beyond water, providing pathways to various derivatives. These reactions typically involve the ring-opening of the lactone.

Reactions with Amines : Primary and secondary amines react with this compound to form the corresponding amides. lumenlearning.com For example, the reaction with an amino alcohol under Lewis-acid catalysis results in the formation of a substituted ortho-hydroxymethyl benzamide. google.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to open the lactone ring and form a stable amide bond. google.commnstate.edu

Reactions with Alcohols : In the presence of an acid or base catalyst, alcohols can act as nucleophiles, attacking the carbonyl carbon of this compound. This transesterification reaction opens the lactone ring to produce the corresponding 2-(hydroxymethyl)-4-nitrobenzoate ester. The reaction mechanism is analogous to hydrolysis, with the alcohol replacing water as the nucleophile. libretexts.orglibretexts.org

Reactions with Thiols : Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and can react with this compound. nih.govmdpi.com The reaction involves the nucleophilic attack of the sulfur atom on the carbonyl carbon, leading to the formation of a thioester upon ring-opening. For instance, substituted nitrophthalides have been shown to react with thiol-containing compounds like 1-phenyl-1H-tetrazole-5-thiol. prepchem.com

Table 1: Nucleophilic Reactions of this compound This table is interactive. Click on the headers to sort.

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Water (Hydrolysis) | Acid (H⁺) or Base (OH⁻) | Carboxylic Acid (ring-opened) |

| Amines (R-NH₂) | Lewis Acid or heat | Amide (ring-opened) |

| Alcohols (R-OH) | Acid (H⁺) or Base (OR⁻) | Ester (ring-opened) |

Hydrolysis to Phthalic Acid Derivatives

Electrophilic Reactions and Derivatization of this compound

Electrophilic aromatic substitution involves the attack of an electrophile on the benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.com In this compound, the aromatic ring is deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the lactone ring system. Both groups are meta-directing. Therefore, electrophilic substitution on this compound is generally difficult and requires harsh reaction conditions. If a reaction does occur, the incoming electrophile would be directed to the positions meta to the existing substituents, namely the C-5 or C-7 positions. For example, nitration of a phthalide under electrophilic substitution conditions has been reported. google.com

Radical Reactions Involving this compound

Radical reactions involve species with unpaired electrons and proceed via a chain mechanism of initiation, propagation, and termination. wikipedia.org The most reactive site in this compound for radical reactions is the C-3 position, which is a benzylic carbon. The C-H bonds at this position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent benzene ring. libretexts.org

The bromination of this compound at the C-3 position is a classic example of a free-radical halogenation at a benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or a chemical initiator like benzoyl peroxide. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds as follows:

Initiation : The initiator causes the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂, generating a bromine radical (Br•). youtube.com

Propagation :

The bromine radical abstracts a hydrogen atom from the C-3 position of this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.org

The benzylic radical then reacts with a molecule of Br₂ (which is present in low concentration, often generated in situ from the reaction of HBr with NBS) to form 3-bromo-4-nitrophthalide (B8479518) and a new bromine radical, which continues the chain reaction. libretexts.orgmasterorganicchemistry.com

Termination : The reaction is terminated when two radical species combine.

This compound can also participate in free radical reactions where a radical intermediate generated from the phthalide adds to another molecule. An example is the photocatalytic reaction of 6-nitrophthalide (B1346156) (an isomer of this compound) with researchgate.netfullerene, catalyzed by tetrabutylammonium (B224687) decatungstate. In this process, a radical is generated at the benzylic C-3 position of the nitrophthalide (B8432286). This phthalidyl radical then adds to the C60 cage to form a monofunctionalized fullerene derivative. This demonstrates the ability of the benzylic position of the nitrophthalide structure to serve as a source for radical intermediates that can be trapped by radicalophiles.

Table 2: Radical Reactions Involving this compound This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or initiator | 3-bromo-4-nitrophthalide |

Bromination to 3-bromo-4-nitrophthalide

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound is a key functional group that can be transformed into a variety of other functionalities, primarily through reduction. The extent of the reduction can be controlled by the choice of reagents and reaction conditions, leading to different classes of compounds such as hydroxylamines and amines.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. tcichemicals.com This process typically involves the use of gaseous hydrogen (H₂) and a metal catalyst. tcichemicals.com For nitroarenes, heterogeneous catalysts like palladium on carbon (Pd/C), platinum, or ruthenium are commonly employed. tcichemicals.commdpi.com The reaction involves the addition of hydrogen across the N-O bonds of the nitro group, ultimately leading to the formation of an amino group and water. A patent for producing aminophenol mentions the hydrogenation of 5-nitrophthalide as a related process. google.com The reduction of nitro phthalide derivatives can be accomplished with hydrogen gas using catalysts such as palladium on charcoal or platinum oxide. google.com

Transfer hydrogenation offers an alternative to using high-pressure gaseous hydrogen, employing a hydrogen donor molecule instead. sci-hub.sescirp.org Common hydrogen donors include formic acid, hydrazine, and alcohols like methanol (B129727) or isopropanol. sci-hub.sescirp.org Palladium on carbon is an effective catalyst for transfer hydrogenation of aromatic nitro compounds using methanol as the hydrogen source. sci-hub.se This method is considered advantageous due to its operational simplicity and avoidance of high-pressure equipment. sci-hub.se The process can be extended to the general condensation of a nitro compound with an alcohol using a Raney nickel catalyst. rsc.org

Table 1: Catalysts and Conditions for Hydrogenation of Nitroarenes

| Reaction Type | Catalyst | Hydrogen Source | Typical Substrates | Ref. |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Ni | H₂ (gas) | Nitroarenes, Nitrophthalides | google.com |

| Transfer Hydrogenation | Pd/C | Methanol | Aromatic Nitro Compounds | sci-hub.se |

| Transfer Hydrogenation | Raney Nickel | Alcohols | Nitro Compounds | rsc.org |

The reduction of a nitroarene can be stopped at the intermediate hydroxylamine (B1172632) stage under specific, controlled conditions. organic-chemistry.orgfigshare.com The selective synthesis of N-arylhydroxylamines from nitroarenes is challenging, as many reduction methods tend to proceed to the full reduction to the corresponding amine. figshare.com

A noteworthy method for this selective transformation is a photoinduced reduction using methylhydrazine as a hydrogen donor, which proceeds without the need for a catalyst. organic-chemistry.orgfigshare.comscribd.com This protocol has been successfully applied to the reduction of 6-nitrophthalide, which yielded the corresponding 6-(hydroxylamino)isobenzofuran-1(3H)-one quantitatively. figshare.com Mechanistic studies of similar photoinduced reductions suggest a pathway involving a proton-coupled electron transfer (PCET) or a hydrogen atom transfer (HAT), forming nitrosoarene intermediates in situ. organic-chemistry.org

Another approach involves using specific heterogeneous catalytic systems. For instance, silver nanoparticles supported on titania (Ag/TiO₂) have been shown to catalyze the selective reduction of nitroarenes to N-arylhydroxylamines when ammonia-borane (NH₃BH₃) is used as the reducing agent. nih.gov This contrasts with the use of sodium borohydride (B1222165) (NaBH₄) with the same catalyst, which yields the aryl amine. nih.gov

Table 2: Reagents for Selective Reduction to N-Arylhydroxylamines

| Reagent/System | Conditions | Substrate Example | Product | Ref. |

|---|---|---|---|---|

| Methylhydrazine | Light Irradiation | 6-Nitrophthalide | 6-(Hydroxylamino)isobenzofuran-1(3H)-one | figshare.com |

The complete reduction of the nitro group in this compound to an amino group (forming 4-aminophthalide) is a fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation as described previously, or by using dissolving metal reductions. google.comnih.gov

A classic method, the Béchamp reaction, uses iron filings in the presence of an acid like hydrochloric acid. nih.gov A similar procedure has been described for a nitro-phthalide derivative, where powdered ferrous oxide in hydrochloric acid was used to reduce the nitro group to the corresponding amine at 60°C. google.com Other metals such as zinc or tin powder in an acidic solution can also achieve this transformation effectively. google.comnih.gov The reduction of nitroarenes to arylamines can also be catalyzed by a tris(N-heterocyclic thioamidate) cobalt(III) complex in the presence of methylhydrazine. lookchem.com

Selective Reduction to N-arylhydroxylamines

Cyclization and Condensation Reactions of this compound

The functional groups on the this compound molecule, particularly after the reduction of the nitro group, allow for subsequent cyclization and condensation reactions to build more complex molecular architectures.

The amino derivative, 4-aminophthalide, is a valuable intermediate for synthesizing fused heterocyclic systems. The presence of the amine group on the benzene ring and the lactone functionality allows for intramolecular or intermolecular reactions to form new rings. For example, the synthesis of indoles, a fused heterocyclic system, can be achieved via the Batcho-Leimgruber method, which involves the condensation of an o-nitrotoluene derivative followed by a reductive cyclization of the nitro group. shu.ac.uk This general strategy of reductive cyclization is key to forming nitrogen-containing heterocycles fused to the original benzene ring. shu.ac.uk

Condensation reactions can also occur at the active methylene (B1212753) group (the CH₂ in the lactone ring) of the phthalide structure. A study showed that diphenyl 6-nitrophthalide-3-phosphonate, a derivative of nitrophthalide, reacts with aromatic aldehydes in the presence of a base to yield 3-benzyliden-6-nitrophthalide derivatives. researchgate.net This is a type of condensation reaction that attaches a new group to the phthalide core. researchgate.net Intramolecular condensation reactions, such as the Dieckmann cyclization, are used to form cyclic β-keto esters from diesters and are a fundamental strategy for creating five- and six-membered rings. libretexts.orguomustansiriyah.edu.iq While not a direct reaction of this compound itself, these types of cyclizations illustrate pathways available to appropriately substituted derivatives.

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions. youtube.comescholarship.orgnumberanalytics.com Methods like Density Functional Theory (DFT) are used to model reaction pathways, predict the structures of intermediates and transition states, and calculate activation energies. numberanalytics.comsumitomo-chem.co.jp

For the reactions involving this compound, computational studies can elucidate several aspects:

Reduction Mechanisms: Theoretical calculations can map the potential energy surface for the stepwise reduction of the nitro group, helping to understand the selectivity between hydroxylamine and amine formation. numberanalytics.com By comparing the activation barriers for different pathways, researchers can predict which products are kinetically favored under specific conditions. youtube.com

Selectivity in Catalysis: In catalytic hydrogenation, computational models can analyze the interaction between the substrate and the catalyst surface. youtube.com These studies help explain how different catalysts or ligands can influence the reaction's outcome and selectivity. youtube.com

Cyclization Pathways: For the formation of fused heterocycles, computational methods can explore various possible cyclization routes. escholarship.org They can determine whether a reaction proceeds through a concerted or stepwise mechanism and identify the most stable conformations of the resulting fused-ring products. numberanalytics.com

These theoretical investigations are crucial for complementing experimental findings, explaining observed reactivity and selectivity, and guiding the design of new synthetic routes and more efficient catalysts. youtube.comsumitomo-chem.co.jp

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the mechanisms of organic reactions. These calculations can model the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates.

For a hypothetical reaction involving this compound, such as its synthesis via the regioselective reduction of 3-nitrophthalic anhydride (B1165640), quantum chemical calculations could provide quantitative data to explain the observed selectivity. cdnsciencepub.com Researchers could compute the activation energies for the competing pathways leading to this compound and its isomer. The pathway with the lower activation energy would be predicted as the major route, offering a more detailed and quantitative explanation than purely qualitative arguments based on electronic and steric effects.

Table 1: Hypothetical Data from Quantum Chemical Calculations for the Reduction of 3-Nitrophthalic Anhydride

| Parameter | Pathway to this compound | Pathway to 7-Nitrophthalide |

| Transition State Energy (kcal/mol) | Lower Calculated Value | Higher Calculated Value |

| Reaction Enthalpy (kcal/mol) | Calculated Value | Calculated Value |

| Key Bond Distances in TS (Å) | C-H (hydride), C=O | C-H (hydride), C=O |

Note: This table is illustrative and does not represent published experimental or computational data, which is currently unavailable for this specific reaction.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located on the potential energy surface using quantum chemical methods, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products. This provides a clear and detailed visualization of the geometric changes that occur throughout the reaction.

Following the IRC path for a reaction of this compound would allow chemists to:

Confirm the Transition State: Verify that the calculated transition state correctly connects the desired reactants and products.

Visualize Molecular Motion: Observe the step-by-step changes in bond lengths and angles as the reaction progresses.

Identify Intermediates: Determine if any stable or metastable intermediates are formed along the reaction pathway.

For example, in the synthesis of this compound from 3-nitrophthalic anhydride, an IRC calculation would trace the path of the hydride ion as it approaches one of the carbonyl carbons, through the transition state, to the final tetrahedral intermediate which then forms the lactone ring. This would provide a dynamic picture of the reaction that is not available from experimental observation alone. The absence of such specific studies on this compound in the literature highlights an opportunity for future computational research to shed light on its reactivity.

Derivatives and Analogues of 4 Nitrophthalide

Synthesis and Characterization of Novel 4-Nitrophthalide Derivatives

The synthesis of novel derivatives of this compound is a significant area of research, focusing on the introduction of various substituents to the core structure to modify its chemical and physical properties. These modifications can lead to compounds with tailored reactivity and potential applications in materials science and as intermediates for more complex molecules.

The synthesis of substituted this compound compounds often begins with precursors like 4-nitrophthalimide (B147348) or 4-nitrophthalic anhydride (B1165640). researchgate.netchemsrc.com For instance, 4-nitrophthalimide can be synthesized by the nitration of phthalimide (B116566). researchgate.net This intermediate can then undergo various chemical transformations to introduce different functional groups.

One common approach involves the N-acetylation of 4-nitrophthalimide using acetic anhydride to produce N-acetyl-4-nitrophthalimide. vulcanchem.com This derivative is characterized by the presence of an acetyl group on the imide nitrogen, which can enhance its solubility in organic solvents. vulcanchem.com The synthesis can also proceed through a tandem nitration-acetylation of phthalimide. vulcanchem.com

Another class of derivatives is formed by introducing substituents onto the aromatic ring. For example, the synthesis of 4-(ciproxy) phthalonitrile (B49051) has been reported, starting from the nitration of phthalamide (B166641) to form 4-nitrophthalamide (B77956), followed by dehydration to 4-nitrophthalonitrile (B195368). researchgate.net The subsequent reaction with ciprofloxacin (B1669076) yields the substituted phthalonitrile derivative. researchgate.net These compounds have been characterized using techniques such as NMR, FT-IR, and UV-Vis spectrophotometry. researchgate.netresearchgate.net

The synthesis of various phthalide (B148349) derivatives, including those with nitro groups, serves as a pathway to more complex structures like phthalocyanines, which have applications as organic pigments and in other advanced technologies. researchgate.net

Table 1: Examples of Substituted this compound Derivatives and Their Precursors

| Compound Name | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| N-Acetyl-4-nitrophthalimide | 4-Nitrophthalimide | Acetylation | vulcanchem.com |

| 4-(Ciproxy) phthalonitrile | 4-Nitrophthalonitrile | Nucleophilic substitution | researchgate.net |

| 4-Nitrophthalimide | Phthalimide | Nitration | researchgate.net |

| 4-Nitrophthalonitrile | 4-Nitrophthalamide | Dehydration | researchgate.net |

Phthalide analogues with the nitro group at different positions on the aromatic ring exhibit distinct properties and reactivity. A notable example is 6-nitrophthalide (B1346156). chemicalbook.com

The synthesis of 6-nitrophthalide can be achieved through multiple routes. One method involves the nitration of phthalic anhydride. chemicalbook.com Another reported synthesis starts from 2-nitrobenzaldehyde, which undergoes a two-step process followed by a reaction with methyl iodide. chemicalbook.comchemicalbook.com It is a pale yellow crystalline powder with a melting point of 140-145 °C. chemicalbook.com

The position of the nitro group significantly influences the chemical behavior of the phthalide ring. For instance, in the context of poly(phthalidylidenearylene) synthesis, it was observed that a nitro group at the 5- or 6-position did not lead to rearrangement reactions, unlike substituents at the 4-position. csic.es This highlights the electronic effect of the nitro group's position on the stability of reaction intermediates.

Other nitro-substituted phthalides, such as 3-nitrophthalide and 5-nitrophthalide, are also known. chemsrc.comcdnsciencepub.com The synthesis of 3-nitrophthalide can be accomplished via the reduction of 3-nitrophthalic anhydride. cdnsciencepub.comshu.ac.uk The regioselectivity of such reductions is a subject of study, with factors like steric hindrance and electronic effects influencing which carbonyl group of the anhydride is preferentially reduced. cdnsciencepub.com

Table 2: Comparison of this compound and its Isomer 6-Nitrophthalide

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| This compound | C₈H₅NO₄ | 179.13 | 641-70-3 | 159-161 | chemsrc.com |

| 6-Nitrophthalide | C₈H₅NO₄ | 179.13 | 610-93-5 | 140-145 | chemicalbook.com |

Substituted this compound Compounds

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies of this compound derivatives are crucial for understanding how structural modifications influence their chemical reactivity and selectivity. These studies provide insights into the electronic and steric effects of different substituents.

The reactivity of the benzene (B151609) ring in phthalide derivatives is significantly affected by the nature and position of its substituents. Substituents are broadly classified as either electron-donating or electron-withdrawing groups. studymind.co.uklumenlearning.com

The nitro group (-NO₂) is a strong electron-withdrawing group. vulcanchem.comlumenlearning.com This property deactivates the aromatic ring towards electrophilic substitution reactions by reducing its electron density. studymind.co.uklumenlearning.com This deactivation makes the ring less susceptible to attack by electrophiles. studymind.co.uk The inductive effect of the nitro group, stemming from the high electronegativity of nitrogen and oxygen, withdraws electron density from the ring through the sigma bonds. lumenlearning.comunam.mx

Conversely, electron-donating groups, such as hydroxyl (-OH), amino (-NH₂), and alkyl groups, activate the benzene ring, making it more reactive towards electrophiles. studymind.co.uklibretexts.org They increase the electron density of the ring, often through resonance effects where non-bonding electrons on the substituent are delocalized into the pi system of the ring. libretexts.org

The position of the substituent also dictates the regioselectivity of subsequent reactions. Electron-withdrawing groups like the nitro group typically direct incoming electrophiles to the meta position. studymind.co.uklibretexts.org This is because they withdraw electron density more from the ortho and para positions, making the meta position relatively more electron-rich and thus more favorable for electrophilic attack. studymind.co.uk

In the context of nucleophilic reactions, the electron-withdrawing nature of the nitro group can facilitate reactions by stabilizing negatively charged intermediates. For example, in the synthesis of indenoisoquinolines from 3-nitro-substituted phthalide precursors, the nitro group plays a significant role in the biological activity of the final compounds, demonstrating that its electronic influence extends through multiple synthetic steps. acs.orgnih.gov

Studies on the self-condensation of substituted 3-aryl-3-chlorophthalides to form polymers have shown that the position of substituents on the phthalide ring strongly affects the reaction outcome. csic.es For instance, a chlorine atom at the 4-position was found to have a stronger influence on rearrangement than fluorine, while a nitro group at the 5- or 6-position prevented rearrangement altogether. csic.es This indicates a complex interplay of steric and electronic effects that govern the reactivity and selectivity of these derivatives.

Table 3: Effect of Substituent Type on Benzene Ring Reactivity

| Substituent Type | Effect on Reactivity (Electrophilic Substitution) | Directing Effect | Examples | Reference |

|---|---|---|---|---|

| Electron-Donating | Activating | Ortho, Para | -OH, -NH₂, -CH₃ | studymind.co.uklibretexts.org |

| Electron-Withdrawing | Deactivating | Meta | -NO₂, -CF₃, -COR | studymind.co.uklumenlearning.comlibretexts.org |

| Halogens | Deactivating | Ortho, Para | -F, -Cl, -Br | libretexts.org |

Applications of 4 Nitrophthalide in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the nitro and lactone functional groups enables 4-nitrophthalide and its close structural analogs to be key starting points for the synthesis of more elaborate organic molecules. Chemists utilize it as a scaffold upon which to build complexity through reactions that modify the lactone ring, reduce the nitro group, or use it to direct further substitutions.

Synthesis of Drug Intermediates (e.g., Lenalidomide Precursors)

A significant application of the this compound framework is in the synthesis of precursors for immunomodulatory drugs such as Lenalidomide. The core of these drugs is often an isoindolinone ring, which is structurally related to phthalide (B148349). A common strategy for preparing Lenalidomide involves the use of 4-nitro-isoindolin-1-one as a key raw material. organic-chemistry.org This intermediate is condensed with other building blocks to construct the nitro precursor to the final drug. organic-chemistry.org

For instance, one synthetic approach to Lenalidomide involves the reduction of 3-(4-nitro-l-oxo-l,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, which is considered a convenient precursor. This nitro compound is typically converted to the corresponding amino group via catalytic hydrogenation to yield the final active pharmaceutical ingredient. jst.go.jp The synthesis of this nitro precursor itself can be achieved by reacting 2-(bromomethyl)-3-nitrobenzoic acid methyl ester with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. researchgate.net The 4-nitro-isoindolin-1-one moiety is central to these synthetic routes.

| Reaction Stage | Description | Key Intermediates | Reference |

| Condensation | 4-nitro-isoindolin-1-one is condensed with a glutarimide (B196013) derivative. | 4-nitro-isoindolin-1-one, 3-halo-2,6-dioxopiperidine | organic-chemistry.org |

| Reduction | The nitro group of the resulting intermediate is reduced to an amine. | 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindole-2-yl)-2,6-dioxopiperidine | organic-chemistry.org |

Role in the Formation of Indenoisoquinolines

Nitrophthalides are pivotal intermediates in the synthesis of indenoisoquinolines, a class of compounds investigated for their potential as topoisomerase I inhibitors in cancer therapy. rsc.org A synthetic strategy for these complex polycyclic molecules involves building the core structure from substituted phthalides.

In a representative synthesis, a nitrated phthalide serves as a key precursor. For example, a synthetic pathway to an indenobenzopyran, the core of the indenoisoquinoline system, starts with a phthalide which undergoes aromatic nitration. The resulting nitrophthalide (B8432286) is then converted into a hydroxyphthalide. This intermediate is subsequently condensed with another phthalide derivative and cyclized to form the indenobenzopyran core. This core is then reacted with various amines to generate the final indenoisoquinoline products. The nitro group plays a crucial role in the biological activity of the final compounds.

| Synthetic Step | Reagents/Conditions | Intermediate Formed | Reference |

| Nitration | Phthalide with nitrating agent | Nitrophthalide | |

| Bromination | Nitrophthalide, NBS, benzoyl peroxide, sunlamp | Bromo-nitrophthalide | |

| Hydrolysis | Bromo-nitrophthalide with alkaline hydrolysis | Hydroxy-nitrophthalide | |

| Condensation/Cyclization | Hydroxy-nitrophthalide and another phthalide | Indenobenzopyran | |

| Amination | Indenobenzopyran with various amines | Indenoisoquinoline |

Use in Phthalocyanine (B1677752) Complex Synthesis

While this compound itself is not the most common starting material, its close analog, 4-nitrophthalimide (B147348), is a key precursor in the synthesis of phthalocyanine complexes. Phthalocyanines are large, aromatic macrocyclic compounds used extensively as robust dyes and pigments. The synthesis often proceeds through 4-nitrophthalonitrile (B195368), which can be prepared from 4-nitrophthalimide.

One method involves the nitration of phthalimide (B116566) to produce 4-nitrophthalimide. This intermediate can then be converted to 4-nitrophthalonitrile. The cyclotetramerization of 4-nitrophthalonitrile, often in the presence of a metal salt, yields the corresponding metal-tetranitrophthalocyanine complex. Alternatively, unsymmetrical phthalocyanines can be synthesized through a mixed condensation of 4-nitrophthalimide with another phthalodinitrile derivative in the presence of reagents like copper acetate (B1210297) and urea (B33335).

Intermediate in the Preparation of 4-Substituted Indoles

A key transformation showcases the utility of the nitrophthalide framework in accessing 4-substituted indoles, which are important structural motifs in medicinal chemistry and natural products. A documented synthesis of 4-indolecarboxylic acid begins with 3-nitrophthalimide (B32571), a structural isomer of the 4-nitro derivative.

In this pathway, 3-nitrophthalimide is first reduced using sodium borohydride (B1222165), which is followed by hydrolysis to yield 3-hydroxy-4-nitrophthalide. This product, a derivative of this compound, is then treated with diazomethane (B1218177) to form a styrene (B11656) oxide intermediate. The crucial step of reductive cyclization of this intermediate furnishes methyl 4-indolecarboxylate, a valuable 4-substituted indole, which can be easily saponified to the corresponding carboxylic acid.

Role as a Chemical Intermediate for Fluorescent Dyes and Pigments

The chemical properties of the this compound structure make it, and its close derivatives, valuable intermediates in the creation of dyes and pigments, particularly those with fluorescent properties. Fluorescent colorants function by absorbing light at one wavelength and emitting it at a longer, visible wavelength.

4-Nitrophthalimide, which shares the core nitro-aromatic lactam structure with this compound's aminated form (4-nitro-isoindolin-1-one), is explicitly mentioned as an intermediate for producing fluorescent dyes like azo dyes and luminol. Luminol is famous for its striking chemiluminescence, a process where light is emitted from a chemical reaction. The synthesis of such functional molecules highlights the importance of the nitrophthalic scaffold in the development of advanced materials for applications ranging from security inks to biological assays.

Utilization in Catalytic Asymmetric Reactions

Catalytic asymmetric reactions are crucial in modern organic synthesis for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. These reactions utilize chiral catalysts to control the stereochemical outcome of a transformation. While the broader class of nitroaromatic compounds is significant in this field, the specific role of this compound is nuanced.

The investigation into the inhibitory properties of nitrophthalide isomers in catalytic processes has revealed notable activity, although specific data for the 4-nitro isomer is not extensively detailed in the available literature. Research has shown that the related isomer, 6-Nitrophthalide (B1346156), exhibits inhibitory properties against certain catalytic asymmetric processes. lookchem.com It is described as a fluorescent heterocycle that can act as a probe for specific inhibition. chemicalbook.com However, a direct and detailed scientific account of this compound's specific inhibitory actions in catalytic asymmetric reactions remains an area requiring further exploration.

Applications in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound has been identified as a key intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from its capacity to be chemically modified into more elaborate structures with therapeutic potential.

This compound serves as a critical precursor in the synthesis of several important therapeutic agents. Its role is primarily as a building block that is incorporated into the final drug molecule through a series of synthetic steps.

One significant application is in the preparation of the immunomodulatory drug Lenalidomide. In the synthesis pathway of Lenalidomide, this compound has been identified as a potential genotoxic impurity (PGI-2), indicating its presence as an intermediate during the manufacturing process. google.com

Furthermore, the nitrophthalide scaffold is foundational in developing novel nonsteroidal anti-inflammatory agents. A closely related derivative, 4-bromo-5-nitrophthalide, is used as a starting material to synthesize compounds that bind to the glucocorticoid receptor and exhibit a dissociation between anti-inflammatory and metabolic effects. mdpi.com Phthalides, in general, are recognized as key intermediates for producing valuable pharmaceutical products. biosynth.com Research has also been conducted on 3-hydroxy-4-nitrophthalide as part of synthetic strategies toward ergot alkaloids, which themselves are a class of potent therapeutic agents.

| Therapeutic Agent/Class | Role of Nitrophthalide Scaffold | Reference |

|---|---|---|

| Lenalidomide | This compound is an intermediate and potential impurity in the synthesis process. | google.com |

| Nonsteroidal Anti-inflammatory Agents | A derivative, 4-bromo-5-nitrophthalide, is a key starting material for agents targeting the glucocorticoid receptor. | mdpi.com |

| Ergot Alkaloid Analogs | Synthetic studies toward ergot alkaloids have utilized 3-hydroxy-4-nitrophthalide. |

The study of reaction mechanisms is fundamental to drug discovery, providing insights into how potential drugs interact with biological targets. Phthaloyl derivatives, which can be synthesized from precursors like this compound, serve as valuable tools for investigating these mechanisms.

A notable example is in the study of serine β-lactamase inhibitors. Researchers have used phthaloyl derivatives to create new classes of inhibitors and to elucidate their kinetic behavior. In these studies, a precursor compound, such as an N-acyl derivative of a cyclic O-acyl hydroxamic acid, undergoes hydrolysis to generate an O-phthaloyl hydroxamic acid. This resulting compound is a potent inhibitor of the β-lactamase enzyme. The process involves a two-step cascade where a pro-inhibitor is converted into an active inhibitor, allowing for detailed kinetic analysis of the enzyme inhibition mechanism. The use of such precursors represents a strategy for discovering new leads for inhibitors, as analogues can be conveniently generated and screened for activity.

| Step | Description | Significance |

|---|---|---|

| 1 | A pro-inhibitor (e.g., N-tert-butoxycarbonyl derivative of 3H-benzo[d]oxazine-1,4-dione) is introduced. | The precursor itself is not an active inhibitor. |

| 2 | The pro-inhibitor undergoes spontaneous hydrolysis in an aqueous solution. | This reaction reveals the active inhibitor. |

| 3 | An O-phthaloyl hydroxamic acid is formed. | This is the active β-lactamase inhibitor. |

| 4 | The active inhibitor covalently modifies the enzyme's active site, forming a transiently stable phthaloyl-enzyme complex. | Allows for detailed kinetic study of enzyme inhibition and represents a new lead for inhibitor design. |

Analytical Methodologies for 4 Nitrophthalide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 4-Nitrophthalide, providing fundamental insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the specific arrangement of atoms within a molecule. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are utilized to provide a detailed structural map of this compound.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a related compound, 4-Nitrophthalic anhydride (B1165640), distinct signals corresponding to the aromatic protons are observed. chemicalbook.com The chemical shifts, splitting patterns, and integration of these signals provide definitive information about the substitution pattern on the aromatic ring. For N-hydroxymethylmorpholine, the ¹H-NMR spectrum shows signals at δ= 4.13 (s, 2 H), 3.74-3.69 (m, 4 H), 2.72-2.67(m, 4 H), and 2.04 (br, 1H) ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework of the molecule. For instance, in N-hydroxymethylmorpholine, the ¹³C-NMR spectrum displays peaks at δ= 87.3, 67.0, and 49.8 ppm. rsc.org A combination of 1D and 2D NMR experiments is a highly informative approach for determining the connectivity of protons and carbons in complex organic structures. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Aromatic H | ||

| ¹H | Aromatic H | ||

| ¹H | Aromatic H | ||

| ¹H | CH₂ | ||

| ¹³C | C=O | ||

| ¹³C | Aromatic C-NO₂ | ||

| ¹³C | Aromatic CH | ||

| ¹³C | Aromatic CH | ||

| ¹³C | Aromatic CH | ||

| ¹³C | Aromatic C | ||

| ¹³C | Aromatic C | ||

| ¹³C | CH₂ |

Note: The table above is a representation of expected data. Actual experimental values may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.compressbooks.pub In the context of this compound, the FT-IR spectrum provides characteristic absorption bands that confirm the presence of key structural features. This technique is valuable for identifying unknown materials and analyzing surface contamination. innovatechlabs.com

The spectrum of a related compound, 4-nitrophenyl-4'-nitrobenzoate, shows strong stretching absorptions for the ester C=O and C-O groups at 1752 cm⁻¹ and 1195 cm⁻¹, respectively. researchgate.net Additionally, symmetric and asymmetric stretching vibrations of the nitro groups are observed at 1523 cm⁻¹ and 1343 cm⁻¹. researchgate.net For this compound, one would expect to see characteristic peaks for the lactone carbonyl group and the nitro group. The technique can be used to assess the chemical identity of synthesized nanoparticles and identify the functional groups responsible for the reduction of metal ions. mdpi.com

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Lactone Carbonyl (C=O) | Stretch | ~1760 |

| Nitro Group (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro Group (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic Ring (C=C) | Stretch | ~1600, ~1475 |

| C-O Stretch | Stretch | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring and nitro group in this compound.

The UV-Vis spectrum of 4-nitrophenol, a related compound, shows an absorption peak that can be used to monitor its conversion to 4-aminophenoxide. researchgate.net Similarly, the UV absorption spectra of nitrate (B79036) and nitrite (B80452) solutions both exhibit a broad absorption peak between 190–250 nm. spectroscopyonline.com For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the electronic transitions within the nitrated aromatic system. The intensity and wavelength of maximum absorbance (λmax) are key parameters obtained from this analysis.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | ~260, ~310 | π → π | |

| n → π |

Note: The molar absorptivity values are dependent on the concentration and specific experimental setup.

Mass Spectrometry (MS), including GC-MS for Trace Determination

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes an invaluable tool for identifying and quantifying trace amounts of volatile and semi-volatile compounds. lancashire.ac.uk

In the analysis of this compound, GC-MS can be used to confirm its molecular weight and to identify any volatile impurities. The mass spectrum of a related compound, 4-nitrophthalimide (B147348), shows a top peak at m/z 103 and other significant peaks at m/z 75 and 192. nih.gov GC-MS has been identified as a "gold standard" for the identification of volatile organic compounds. lancashire.ac.uk This technique has been successfully used to identify 4-nitrocatechol (B145892) in biodegradation samples. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating complex mixtures into their individual components, a critical step in impurity analysis.

Gas Chromatography (GC) for Impurity Analysis

Gas Chromatography (GC) is a widely used technique for separating and analyzing compounds that can be vaporized without decomposition. whioce.com In the context of pharmaceutical manufacturing, GC is crucial for the analysis of residual solvents and other volatile impurities. uspnf.com

For this compound, GC analysis is employed to detect and quantify potential process-related impurities. amazonaws.com For instance, in the synthesis of Lenalidomide, this compound is a potential impurity that can be monitored by GC-MS. amazonaws.com The development of sensitive and specific GC methods, often coupled with mass spectrometry (GC-MS/MS), allows for the detection of impurities at very low levels, which is critical for ensuring the quality and safety of pharmaceutical products. turkjps.orgnih.govrestek.com The specificity of GC allows for the clear identification of individual solvents and impurities. uspnf.com

Interactive Data Table: Typical GC Parameters for Impurity Analysis of this compound

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. nbinno.com While specific, validated HPLC methods dedicated solely to this compound are not extensively detailed in publicly available literature, methods for closely related isomers and structurally similar nitroaromatic compounds provide a strong basis for its analysis. For instance, this compound has been identified as a potential genotoxic impurity (PGI-2) in the synthesis of Lenalidomide, where it is monitored by Gas Chromatography-Mass Spectrometry (GC-MS). amazonaws.com

The analysis of related nitrophthalic acid isomers is commonly performed using a combination of reversed-phase and anion-exchange mechanisms. nih.gov Isocratic HPLC methods have also been successfully developed and validated for the determination of various nitrophenols, which share the nitroaromatic functional group with this compound. amazonaws.com These methods typically utilize a C18 stationary phase and a mobile phase consisting of an organic modifier like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer to achieve separation. amazonaws.comthermofisher.com Detection is commonly carried out using a UV detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. thermofisher.com

A plausible HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase of methanol or acetonitrile and water, possibly buffered to control the ionization state of any acidic impurities.

Table 1: Examples of HPLC Conditions for Related Nitroaromatic Compounds

| Parameter | Method for Nitrophenols amazonaws.com | Method for Nifuratel thermofisher.com | Method for Nitrophthalic Acid Isomers nih.gov |

|---|---|---|---|

| Column | Chromolith RP-18e (150 mm × 4.6 mm) | C18 (250 mm x 4.6 mm, 5 µm) | Primesep D (50 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile / 50 mM acetate (B1210297) buffer pH 5.0 (20:80, v/v) | Methanol / Water (45:55, v/v) | Acetonitrile, water, and trifluoroacetic acid |

| Flow Rate | 3.0 mL/min | Not Specified | Not Specified |

| Detection | UV (at maximum absorbance wavelength) | UV at 254 nm | Not Specified |

| Analysis Type | Isocratic | Isocratic | Gradient |

Thermal Analysis (e.g., Thermogravimetry)

Thermal analysis techniques are used to measure changes in a material's physical properties as a function of temperature. mt.com For this compound, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for determining its melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. hu-berlin.de This is particularly useful for determining the melting point and purity of a substance. For this compound, the melting point has been reported to be in the range of 161-164°C. nbinno.com The endothermic peak observed in a DSC thermogram corresponds to the melting process. hu-berlin.de

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. celignis.com A TGA curve plots mass percentage against temperature, revealing the temperatures at which the compound decomposes or loses volatile components. mt.comcelignis.com While specific TGA thermograms for this compound are not readily found in the surveyed literature, the technique is crucial for assessing its thermal stability. The analysis is typically run under an inert atmosphere, such as nitrogen, to study decomposition without combustion. celignis.comcelignis.com Any mass loss observed would indicate the temperatures at which the molecule begins to break down.

Table 2: Known Thermal Properties of this compound

| Property | Value | Technique | Reference |

|---|

Elemental Analysis

Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. researchgate.net This is a fundamental method for confirming the empirical formula of a synthesized compound like this compound. velp.com The most common method is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured to calculate the percentage of each element. researchgate.net

For a new compound to be considered pure, the experimentally determined elemental composition is expected to be in close agreement with the theoretically calculated values, typically within a margin of ±0.4%. nih.gov

The theoretical elemental composition of this compound, derived from its molecular formula C₈H₅NO₄, is presented below. nbinno.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 53.64% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.81% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 4 | 63.996 | 35.73% |

| Total | | | | 179.131 | 100.00% |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon Dioxide |

| Lenalidomide |

| Methanol |

| Nifuratel |

| Nitrogen |

| Nitrophenol |

| Nitrophthalic acid |

| Oxygen |

| Trifluoroacetic acid |

Theoretical and Computational Chemistry Studies of 4 Nitrophthalide

Electronic Structure Calculations

Electronic structure calculations are fundamental to computational chemistry, providing quantitative data on the energy and electron distribution within a molecule.

Ab initio quantum chemistry methods calculate molecular properties from first principles, without reliance on empirical parameters. High-level composite methods, such as the Gaussian-n (Gn) theories, are particularly effective for accurately determining thermochemical properties like the standard gas-phase enthalpy of formation (ΔfH°(g)). nih.govnist.gov These methods compute the total electronic energy of a molecule, which can then be used in conjunction with atomization or balanced isodesmic reactions to derive the enthalpy of formation. nih.govnist.govcam.ac.uk

| Compound | Calculation Method | Calculated ΔfH°(g) (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 3-Nitrophthalic Anhydride (B1165640) | G3 (Isodesmic Reactions) | -305.8 | nih.gov |